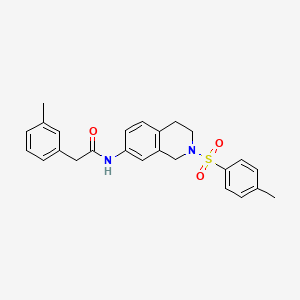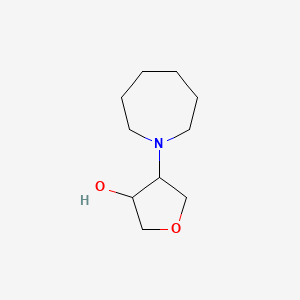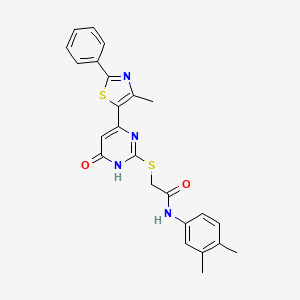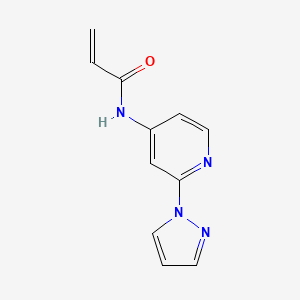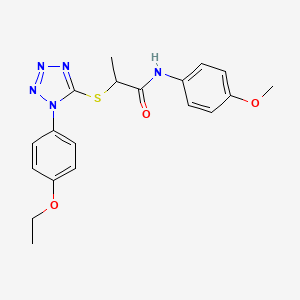
4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Imino-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazolin-2-one" is a derivative of the quinazolinone family, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may have interesting chemical and biological properties, warranting detailed analysis.
Synthesis Analysis
The synthesis of related quinazolinone derivatives has been reported in the literature. For instance, a palladium-catalyzed reaction has been used to synthesize 4-imino-3,4-dihydroquinazolin-2-ylphosphonates, which shares a similar core structure with the compound . This method involves the formation of three bonds in a one-pot procedure, including nucleophilic attack, isocyanide insertion, and C-N coupling, which could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively studied. For example, X-ray diffraction has been used to determine the structure of various quinazolinone solvates, providing insights into the characteristic features of their crystal packing . This analytical technique could be applied to "this compound" to gain a deeper understanding of its molecular conformation and solid-state properties.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo a variety of chemical reactions. The synthesis of 1,2-dihydroquinazolinium salts and their isomerization to 4-iminium-1,2,3,4-tetrahydroquinolinium isomers has been reported, which involves the reaction of 2-imino-substituted anilines with carbonyl compounds . This suggests that "this compound" may also participate in similar isomerization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. While specific data on "this compound" is not provided, related compounds have been synthesized and characterized, revealing insights into their stability and reactivity . The stability of these compounds can vary, with some derivatives being unstable, which could be an important consideration for the compound .
Aplicaciones Científicas De Investigación
Tetrahydroquinoline Derivatives in Therapeutics
Tetrahydroisoquinoline (THIQ) derivatives, including those similar in structure to the compound , have been recognized for their diverse therapeutic potential. Initially known for their neurotoxicity, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents with Parkinsonism-preventing properties in mammals. These compounds have been explored for their anticancer, antimicrobial, and neuroprotective activities. The FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas underscores the significance of these compounds in drug discovery for cancer and central nervous system disorders (Singh & Shah, 2017).
Quinazoline Derivatives as Anticancer Agents
Quinazoline derivatives have been extensively studied for their anticancer properties. They represent a prolific class of compounds in medicinal chemistry, with various derivatives being investigated for their potential to target a wide range of biochemical pathways involved in cancer progression. The structural diversity and the ability to modulate multiple targets make quinazoline derivatives valuable in the development of new anticancer therapies. The research encompasses the exploration of these compounds against various cancer types, highlighting their versatility and potential in chemotherapy (Marzaro, Guiotto, & Chilin, 2012).
Propiedades
IUPAC Name |
4-amino-3-(4-methylphenyl)quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)18-14(16)12-4-2-3-5-13(12)17-15(18)19/h2-9H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOPQIJPKDNIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

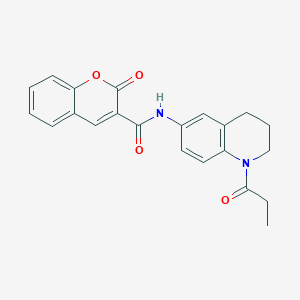
![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

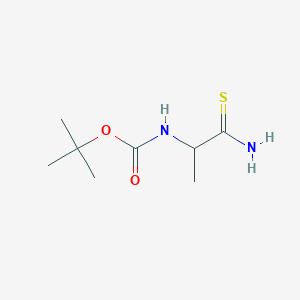
![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)
![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)
